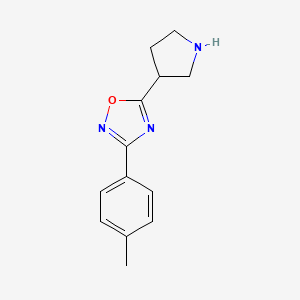![molecular formula C11H8F3N3O2S B7569105 N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569105.png)
N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide, also known as GSK-3 inhibitor, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases. It works by inhibiting glycogen synthase kinase-3 (GSK-3), an enzyme involved in many cellular processes, including cell proliferation, apoptosis, and metabolism.
Wirkmechanismus
N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide works by inhibiting this compound, an enzyme that plays a crucial role in many cellular processes. This compound is involved in the regulation of glycogen synthesis, protein synthesis, cell proliferation, and apoptosis. It is also involved in the regulation of insulin signaling and glucose metabolism. Inhibition of this compound by this compound leads to the activation of downstream signaling pathways, resulting in various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit this compound activity, resulting in the activation of downstream signaling pathways. It has been shown to improve insulin sensitivity and glucose metabolism in diabetes. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. It has been shown to reduce beta-amyloid accumulation and improve cognitive function in Alzheimer's disease. It has been shown to stabilize mood and prevent the onset of manic episodes in bipolar disorder.
Vorteile Und Einschränkungen Für Laborexperimente
N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide has several advantages and limitations for lab experiments. One advantage is its specificity for this compound, which allows for the selective inhibition of this enzyme. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurological diseases. One limitation is its solubility, which can affect its bioavailability and efficacy. Another limitation is its potential toxicity, which can limit its use in vivo.
Zukünftige Richtungen
N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide has several potential future directions. One direction is the development of more potent and selective this compound inhibitors. Another direction is the study of the effects of this compound in other diseases, such as Parkinson's disease and Huntington's disease. Another direction is the study of the effects of this compound in combination with other therapeutic agents. Overall, this compound has the potential to be a valuable therapeutic agent in various diseases, and further research is needed to fully understand its mechanisms and potential applications.
Synthesemethoden
The synthesis of N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide involves the reaction of 2-amino-6-(2,2,2-trifluoroethoxy)pyridine with thioamide in the presence of a suitable coupling agent. The reaction is carried out in a solvent, such as dimethylformamide or dimethyl sulfoxide, under reflux conditions. The product is then purified by column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, Alzheimer's disease, and bipolar disorder. It has been shown to inhibit this compound, a key enzyme involved in the pathogenesis of these diseases. In cancer, this compound inhibitors have been shown to inhibit tumor growth and induce apoptosis in cancer cells. In diabetes, this compound inhibitors have been shown to improve insulin sensitivity and glucose metabolism. In Alzheimer's disease, this compound inhibitors have been shown to reduce beta-amyloid accumulation and improve cognitive function. In bipolar disorder, this compound inhibitors have been shown to stabilize mood and prevent the onset of manic episodes.
Eigenschaften
IUPAC Name |
N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2S/c12-11(13,14)5-19-9-2-1-7(3-15-9)17-10(18)8-4-20-6-16-8/h1-4,6H,5H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFMKFMHLLEBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NC(=O)C2=CSC=N2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569023.png)
![1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569025.png)

![1-[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569037.png)
![1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569045.png)
![1-[(4-Chloro-3-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569049.png)
![1-[(2,4-Dimethylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569062.png)

![1-[2-(3,4-Difluorophenyl)sulfanylacetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569070.png)
![1-[(3-Fluoro-4-methylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569072.png)

![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569090.png)

![3-amino-N-[2-(4-fluorophenoxy)ethyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B7569114.png)
